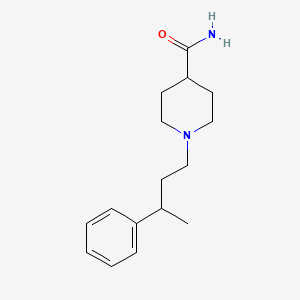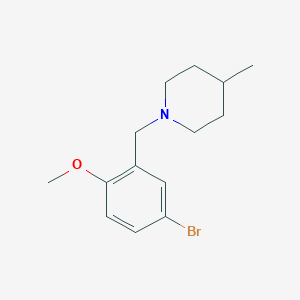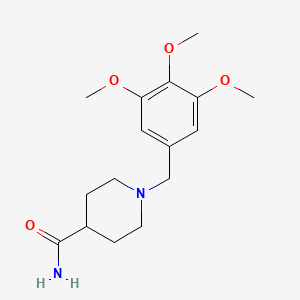![molecular formula C13H18Cl2N2O B3851036 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3851036.png)
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
Vue d'ensemble
Description
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, also known as MXC, is a synthetic compound that has been used as a pesticide and herbicide in the past. It is a member of the chlorophenol family and has been shown to have endocrine-disrupting effects on the reproductive system. In recent years, MXC has gained attention as a potential therapeutic agent due to its ability to modulate estrogen receptors.
Mécanisme D'action
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol acts on estrogen receptors by binding to them and either activating or inhibiting their activity. It has been shown to have a higher affinity for the estrogen receptor beta (ERβ) than for the estrogen receptor alpha (ERα), which may explain its selective activity in different tissues.
Biochemical and Physiological Effects:
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been shown to have a variety of effects on the body, including the modulation of gene expression, the inhibition of cell growth, and the induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several advantages as a research tool, including its ability to selectively target estrogen receptors and its potential as a therapeutic agent. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several areas of future research that could be explored with 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, including:
1. Developing new drugs based on 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol that can selectively target estrogen receptors in different tissues.
2. Investigating the potential of 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol as a treatment for other estrogen-sensitive conditions, such as osteoporosis and cardiovascular disease.
3. Studying the effects of 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol on other signaling pathways and cellular processes.
4. Investigating the potential of 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol as a tool for studying the role of estrogen receptors in different tissues.
5. Exploring the potential of 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol as a diagnostic tool for estrogen-sensitive conditions.
In conclusion, 2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a synthetic compound that has gained attention as a potential therapeutic agent due to its ability to modulate estrogen receptors. It has been studied extensively for its potential in the treatment of breast cancer and other estrogen-sensitive conditions. Further research is needed to fully understand its mechanism of action and to explore its potential as a research tool and therapeutic agent.
Applications De Recherche Scientifique
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied extensively for its potential as a therapeutic agent in the treatment of breast cancer and other estrogen-sensitive conditions. It has been shown to have a selective estrogen receptor modulator (SERM) activity, meaning it can act as an estrogen agonist or antagonist depending on the tissue type. This makes it a promising candidate for the development of new drugs that can target specific estrogen receptors.
Propriétés
IUPAC Name |
2,4-dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-16-3-2-4-17(6-5-16)9-10-7-11(14)8-12(15)13(10)18/h7-8,18H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASAXVMGVBEUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(allyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3850966.png)
![1-acetyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3850974.png)

![1,5-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3850985.png)

![4-{[benzyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B3851008.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2-nitrobenzyl)-1,3-propanediamine](/img/structure/B3851016.png)

![1-(2,5-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851044.png)
![2,2'-{[(4-methoxy-1-naphthyl)methyl]imino}diethanol](/img/structure/B3851047.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B3851057.png)
![2-bromo-4-{[butyl(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B3851064.png)
![6-chloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851070.png)